molecular formula C9H17NO3 B12115030 Tert-butyl tetrahydrofuran-2-ylcarbamate

Tert-butyl tetrahydrofuran-2-ylcarbamate

Cat. No.: B12115030
M. Wt: 187.24 g/mol
InChI Key: IZEUYFNMBADKNU-UHFFFAOYSA-N
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Description

Tert-butyl tetrahydrofuran-2-ylcarbamate is a chemical compound with the molecular formula C9H17NO3. . This compound is a derivative of carbamic acid and features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl tetrahydrofuran-2-ylcarbamate typically involves the reaction of tetrahydrofuran-2-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl tetrahydrofuran-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl tetrahydrofuran-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl tetrahydrofuran-2-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This interaction can disrupt metabolic pathways and inhibit the activity of target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl tetrahydrofuran-2-ylcarbamate is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other carbamate derivatives and contributes to its versatility in various applications .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-(oxolan-2-yl)carbamate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

IZEUYFNMBADKNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCO1

Origin of Product

United States

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